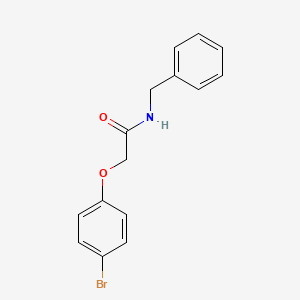![molecular formula C15H12N2O2S B5536675 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)
4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of compounds known for their versatile chemical and physical properties, often derived through Schiff base ligand formation, tautomeric equilibria, and Knoevenagel condensation reactions. These compounds are pivotal in organic and medicinal chemistry due to their potential biological activities and applications in material science.
Synthesis Analysis
Synthesis involves Knoevenagel condensation and Schiff base formation, as seen in compounds synthesized from various aldehydes with pyrazolone derivatives. For instance, "Synthesis, Spectroscopic, Spectrophotometric and Crystallographic Investigations" provides insights into the synthesis process using elemental analysis, spectroscopy, and X-ray crystallography techniques (Hayvalı et al., 2010).
Molecular Structure Analysis
X-ray crystallography is a primary tool for determining molecular structure, revealing the geometry, bonding, and stereochemistry of synthesized compounds. For example, studies on pyrazoline derivatives have detailed molecular conformations and crystal packing, contributing to understanding the structural aspects of these compounds (Naveen et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds is highlighted by their participation in various chemical reactions, including Michael addition and cycloaddition reactions. These reactions are influenced by the compound's electron-rich centers, facilitating interactions with electrophiles and nucleophiles alike (Metwally et al., 1991).
Wissenschaftliche Forschungsanwendungen
Catalyst in Synthesis
- 1,3,5-Tris(hydrogensulfato) Benzene as a Catalyst : A study by Karimi-Jaberi et al. (2012) used a compound similar to 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione as a catalyst for synthesizing derivatives. This methodology was noted for its high yields, simplicity, and eco-friendly conditions.
Novel Compound Synthesis
- Synthesis of N-Confused Porphyrin Derivatives : Li et al. (2011) reported here the synthesis of N-confused porphyrin derivatives using active methylene compounds, including a derivative similar to 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione.
Antioxidant and Antimicrobial Activities
- Pyrazolopyridines Synthesis for Antioxidant and Antimicrobial Activities : El‐Borai et al. (2013) discussed here how derivatives of this compound were synthesized and assessed for antioxidant and antimicrobial activities.
Antimicrobial Activity of Derivatives
- Antimicrobial Activity of Thiazolidinediones : Prakash et al. (2011) synthesized derivatives of 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione and tested them for antibacterial and antifungal activities, as detailed here.
Synthesis of Bioactive Compounds
- Reactions with Aldehydes and Ketones : Sammour et al. (1972) explored here how the methylene group of a compound similar to 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione reacts with various compounds, leading to the synthesis of bioactive compounds.
Antimicrobial Activities of Pyrazole Derivatives
- Antimicrobial Activity of 2-Thioxothiazolidin-4-one Derivatives : B'Bhatt and Sharma (2017) synthesized novel compounds including derivatives of 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione, assessing their antibacterial and antifungal activities as indicated here.
Corrosion Inhibition in the Petroleum Industry
- Corrosion Inhibition of N80 Steel : Singh et al. (2020) investigated here the use of a derivative as a corrosion inhibitor in the petroleum industry, showing significant efficiency.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-7-8-20-13(10)9-12-14(18)16-17(15(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTPTKSTDRONEX-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)
![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)
![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)